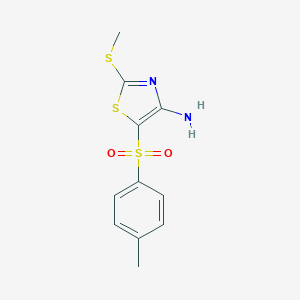

4-Amino-2-methylthio-5-tosylthiazole

Descripción

4-Amino-2-methylthio-5-tosylthiazole is a thiazole-based heterocyclic compound featuring a toluenesulfonyl (tosyl) group at position 5, an amino group at position 4, and a methylthio (-SCH₃) substituent at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The tosyl group enhances electrophilicity and may influence pharmacokinetics by increasing molecular weight and modulating solubility.

Propiedades

Número CAS |

117420-82-3 |

|---|---|

Fórmula molecular |

C11H12N2O2S3 |

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

5-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C11H12N2O2S3/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)13-11(16-2)17-10/h3-6H,12H2,1-2H3 |

Clave InChI |

UIQFJTVXRNTXAR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |

Sinónimos |

4-AMINO-2-METHYLTHIO-5-TOSYLTHIAZOLE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis:

Core Heterocycle Differences: Thiazole (1 sulfur, 1 nitrogen) vs. Tosyl vs. acetyl/ester groups: The tosyl group (bulky, sulfonic acid derivative) may reduce solubility in aqueous media compared to acetyl or ester moieties but could improve binding to hydrophobic enzyme pockets .

Substituent Effects: Amino Group (-NH₂): Common in all compared compounds, enabling hydrogen bonding with biological targets (e.g., kinases or viral proteases) . Methylthio (-SCH₃): Enhances lipophilicity and may act as a metabolic stabilizer compared to simpler alkyl groups . Chlorophenyl/Benzoyl: Hydrophobic substituents in and improve membrane permeability, critical for intracellular targets .

Biological Activity Trends :

- Antitumor activity is strongly associated with thiazoles bearing aromatic ketones or halogenated aryl groups (e.g., 4-chlorophenyl in ) .

- Tosyl-containing analogs (like the target compound) are less studied but may leverage sulfonate groups for targeted protein inhibition, as seen in protease inhibitors .

Research Findings and Implications

- Toxicity Considerations: Limited data exist for tosyl-thiazoles, but related compounds (e.g., 5-Acetyl-2-amino-4-methylthiazole) highlight the need for thorough toxicological profiling .

- Anticancer Potential: The antitumor activity of (4-chlorophenyl)(thiazol-5-yl)methanone derivatives () supports further exploration of 4-Amino-2-methylthio-5-tosylthiazole in oncology screens .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.